7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride
Description
Chemical Structure: The compound features a dibenzoazepine core fused with a seven-membered azepinone ring. The hydrochloride salt form arises from protonation of the primary amine group at position 5. Key substituents include a methyl group at position 5 and a ketone at position 6 (Fig. 1 in ). Synthesis: A hydrogenation-based route using palladium on activated charcoal under 5 bars of H₂ in ethanol yields the free base, which is subsequently treated with HCl to form the hydrochloride salt. Key Properties:
Properties
IUPAC Name |
7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O.ClH/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18;/h2-9,14H,16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCMIOWXPYFQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride typically involves the following steps:
Formation of the Dibenzazepine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives, under acidic or basic conditions.
Amination: Introduction of the amino group at the 7th position can be done using reagents like ammonia or amines in the presence of catalysts.
Methylation: The methyl group at the 5th position can be introduced using methylating agents such as methyl iodide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation, nitration, and sulfonation can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products
Oxidation Products: N-oxides.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on cellular processes and signaling pathways.
Medicine: Investigating its potential as a therapeutic agent for neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular signaling and function. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Dibenzoazepine Family
Table 1: Key Structural and Functional Differences
Pharmacological and Physicochemical Comparisons
Receptor Binding: The target compound lacks direct pharmacological data but shares structural motifs with mianserin (), a known serotonin antagonist. Dichlorimipramine () exhibits tricyclic antidepressant activity via norepinephrine reuptake inhibition.
Electrochemical Properties: Compounds with electron-withdrawing groups (e.g., -Cl in ) show enhanced stability and altered redox potentials compared to the -NH₂/-CH₃-substituted target compound.
Solubility and Bioavailability :
- The hydrochloride salt form of the target compound improves aqueous solubility, similar to mianserin hydrochloride ().
Biological Activity
7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride (CAS: 209984-55-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, focusing on its antimicrobial and cytotoxic effects.
Chemical Structure and Properties
The molecular formula of this compound is C15H15ClN2O, with a molecular weight of 274.74 g/mol. The compound features a dibenzoazepine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H15ClN2O |
| Molecular Weight | 274.74 g/mol |
| IUPAC Name | (7S)-7-amino-5-methyl-7H-dibenzo[b,d]azepin-6-one; hydrochloride |
| CAS Number | 209984-55-4 |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of dibenzoazepines exhibit significant antimicrobial properties. For instance, compounds structurally related to 7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one were screened for their efficacy against various pathogens.
-
Minimum Inhibitory Concentration (MIC) :
- A derivative showed potent activity against Pseudomonas aeruginosa and Escherichia coli, with an MIC value of 0.21 µM, indicating strong antibacterial potential .
- Other compounds in the same study exhibited moderate activity against Gram-positive bacteria such as Micrococcus luteus and fungi including Candida albicans.
- Cytotoxicity Studies :
Molecular docking studies have elucidated the binding interactions of these compounds with key bacterial enzymes. For example, the active compound demonstrated favorable interactions with DNA gyrase and MurD, critical targets for antibiotic action .
A related study examined the stereochemistry of N-acyl derivatives of dibenzoazepines, revealing that certain configurations inhibit potassium channels in T cells. This suggests a broader pharmacological potential beyond antimicrobial activity .
Synthesis and Evaluation
Another research effort focused on synthesizing novel derivatives from dibenzoazepines and evaluating their biological activities. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride?
- Methodology : Utilize statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (e.g., temperature, reaction time, catalyst loading) and their interactions. Central Composite Designs (CCD) are suitable for response surface modeling to optimize yield and purity .
- Example Parameters :
| Factor | Range | Key Interaction |
|---|---|---|
| Temperature | 80–120°C | Synergy with catalyst loading |
| Solvent polarity | Low to high | Affects intermediate stability |
| Stirring rate | 200–600 rpm | Impacts mass transfer efficiency |
Q. How can analytical techniques validate the structural integrity of this compound?
- Methodology : Combine spectroscopic and chromatographic methods:
- NMR : Confirm proton environments (e.g., aromatic protons, amine groups) and stereochemistry.
- HPLC-MS : Assess purity and detect impurities using reverse-phase columns (C18) with a mobile phase of acetonitrile/water + 0.1% formic acid .
- XRD : Resolve crystal structure to verify molecular packing and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for modifying the dibenzo[b,d]azepinone core?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., substituent addition at the 5-methyl position) .
- Reaction Path Search Algorithms : Tools like GRRM (Global Reaction Route Mapping) explore intermediates and byproducts, reducing experimental iterations .
- Example Workflow :
Optimize reactant geometries using B3LYP/6-31G(d).
Calculate activation energies for possible pathways.
Validate with experimental kinetic data .
Q. How should researchers address contradictions in pharmacological activity data for this compound?
- Methodology :
- Dose-Response Analysis : Re-evaluate assays across multiple concentrations to identify non-linear effects.
- Binding Assay Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target affinity discrepancies .
- Cell-Based Models : Compare results in primary vs. immortalized cell lines to rule out model-specific artifacts .
Q. What reactor design considerations are critical for scaling up the synthesis of this compound?
- Methodology :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps. Use microreactors to minimize side reactions (e.g., dimerization) .
- Membrane Separation : Integrate in-line purification to remove unreacted precursors, reducing downstream processing .
- Key Parameters :
| Parameter | Optimization Goal |
|---|---|
| Residence time | 2–5 min (prevents degradation) |
| Temperature gradient | <5°C/mm (avoids hotspots) |
Data Contradiction Analysis
Q. How to resolve discrepancies in solubility data across studies?
- Methodology :
- Standardized Protocols : Use OECD guidelines for shake-flask or HPLC-based solubility measurements.
- Solvent System Controls : Test in buffered (pH 7.4) vs. non-buffered systems to account for ionization effects .
- Thermodynamic Modeling : Apply Hansen Solubility Parameters (HSP) to predict solvent compatibility .
Q. What strategies mitigate batch-to-batch variability in purity?
- Methodology :
- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman monitoring during crystallization to detect polymorphic shifts .
- Quality-by-Design (QbD) : Define a design space for critical quality attributes (CQAs) like particle size distribution .
Molecular Interaction Studies
Q. How to investigate the compound’s interaction with biological targets at the atomic level?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns trajectories to assess stability and key residues (e.g., hydrophobic pockets) .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for structural analogs .
- Experimental Validation : Co-crystallize with target proteins (e.g., kinases) for X-ray diffraction analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
